molecular formula C22H26FN3O5S B2686081 N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide CAS No. 872724-15-7

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide

Cat. No.: B2686081
CAS No.: 872724-15-7
M. Wt: 463.52
InChI Key: KQZNLSYZGUUJDP-UHFFFAOYSA-N
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Description

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide is a potent and selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound is a key research tool for investigating the pathway of necroptosis, a form of programmed necrotic cell death. RIPK1 is a central regulator of inflammation and cell death, and its inhibition is a promising therapeutic strategy for a range of inflammatory and degenerative diseases. By specifically targeting RIPK1, this inhibitor allows researchers to dissect the role of necroptosis in pathological conditions such as ischemia-reperfusion injury , sepsis , and neurodegenerative disorders . Its mechanism of action involves binding to the kinase domain of RIPK1, thereby blocking its activity and preventing the downstream execution of necroptosis. This high-quality chemical is supplied for research applications exclusively, including in vitro cell culture studies and in vivo animal models of disease, to further the understanding of cell death mechanisms and validate RIPK1 as a drug target. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. The compound is available for purchase from suppliers like Selleck Chemicals under catalog number C21.

Properties

IUPAC Name

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-15-6-3-4-7-17(15)13-24-21(27)22(28)25-14-20-26(10-5-11-31-20)32(29,30)19-9-8-18(23)12-16(19)2/h3-4,6-9,12,20H,5,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZNLSYZGUUJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide typically involves multiple steps. One common approach includes the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with an appropriate oxazinan derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The fluoro-substituted benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The oxazinan ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared to three key analogues (Table 1):

Compound Name Key Substituents Molecular Formula Molecular Weight Reference
N-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide (Target) 4-Fluoro-2-methylbenzenesulfonyl; 2-methylbenzyl C₂₄H₂₉FN₃O₅S 504.57*
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-Fluoro-2-methylbenzenesulfonyl; 2-methoxybenzyl C₂₅H₂₉FN₃O₆S 542.59*
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Fluorobenzenesulfonyl; 2-methylpropyl C₁₇H₂₄FN₃O₅S 401.45
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... Fluorinated chromenone-pyrazolopyrimidine core; 4-methylbenzenesulfonyl C₃₃H₂₃F₂N₅O₄S 655.63

Key Observations :

  • Replacing the 4-fluoro-2-methylbenzenesulfonyl group with a simpler 4-fluorobenzenesulfonyl (as in ) reduces steric hindrance, which may affect binding affinity in biological systems.
  • Core Heterocycle: The pyrazolopyrimidine-chromenone hybrid in exhibits distinct electronic properties compared to the oxazinan-ethanediamide system, likely altering metabolic stability and target selectivity.
Computational and Spectroscopic Similarity Assessments
  • Tanimoto/Dice Indices : Computational studies using MACCS or Morgan fingerprints quantify structural similarity. For example, the target compound and its 2-methoxybenzyl analogue () may share a Tanimoto score >0.7, indicating high similarity .
  • Mass Spectrometry Networks : Cosine scores (>0.8) between the target and its analogues suggest conserved fragmentation patterns (e.g., sulfonyl-group cleavages at m/z 155–160) .

Biological Activity

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an oxazinan ring and a sulfonyl group, suggests diverse biological activities. This article reviews the biological activity of this compound based on current research findings, synthesis methods, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₉H₂₂FN₃O₆S
Molecular Weight 450.48 g/mol
CAS Number 872724-02-2

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazinan Ring : The initial step involves creating the oxazinan structure through cyclization reactions.
  • Sulfonylation : The introduction of the 4-fluoro-2-methylbenzenesulfonyl group is achieved using sulfonation reagents under controlled conditions.
  • Final Coupling : The final step involves coupling the oxazinan derivative with the 2-methylphenyl moiety to form the complete compound.

These methods require precise control over reaction conditions to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound interacts with various enzymes, potentially inhibiting their activity. This mechanism is crucial for its therapeutic effects in various disease models.
    • For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .
  • Binding Affinity : The fluorinated benzenesulfonyl group enhances binding affinity to target proteins, which may lead to increased efficacy in therapeutic applications.
  • Cellular Activity : In vitro studies indicate that this compound can affect cellular processes related to metabolism and signaling pathways, suggesting potential applications in cancer therapy and metabolic disorders.

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • A study on a similar oxazinan derivative demonstrated significant AChE inhibitory activity with an IC50 value of 2.7 µM, indicating strong potential for neuroprotective applications .
  • Another investigation highlighted the role of sulfonamide derivatives in modulating protein kinase activity, which is essential for various cellular functions and could be leveraged for cancer treatment .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other compounds:

Compound NameStructural FeaturesUnique Aspects
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamideContains an oxazinan ring; different substituentsEnhanced pharmacological profile due to fluorine
4-Fluoro-N-(pyridin-3-yl)benzamideSimpler structure; contains pyridineFocused on anti-inflammatory properties

These comparisons underscore the distinct biological activities conferred by the specific functional groups present in this compound.

Q & A

Basic: What are the recommended synthetic routes for synthesizing this compound, and what purification methods ensure high yield?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Sulfonylation of the oxazinan-2-ylmethyl group using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 2 : Amide coupling between the sulfonylated intermediate and N'-[(2-methylphenyl)methyl]ethanediamide using coupling agents like HATU or DCC in DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures ≥98% purity. Monitor via HPLC (C18 column, UV detection at 255 nm) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves sulfonyl, oxazinan, and amide protons. Key signals: δ 7.3–8.1 ppm (aromatic protons), δ 3.5–4.5 ppm (oxazinan methylene) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₂₃H₂₇FN₂O₅S).
  • X-ray Crystallography : Resolves sulfonyl and amide conformations. Example: Centrosymmetric head-to-tail packing via C–H⋯O interactions, as seen in related sulfonamides .

Advanced: How can reaction conditions be systematically optimized to improve synthetic yield?

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst loading). For example, optimize amide coupling by varying DMF volume (5–10 mL) and reaction time (12–24 hrs) .
  • Bayesian Optimization : Machine learning models predict optimal conditions (e.g., 70°C, 0.1 mmol catalyst) after 10–15 iterative experiments .
  • In-line Analytics : Real-time FTIR monitors reaction progress (amide C=O stretch at ~1650 cm⁻¹) to terminate at peak conversion .

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectral data?

  • Validation Workflow :
    • DFT Calculations : Compare computed ¹³C NMR shifts (e.g., Gaussian09/B3LYP/6-31G*) with experimental data. Deviations >2 ppm suggest conformational flexibility .
    • Dynamic NMR : Detect restricted rotation in sulfonamide groups via variable-temperature NMR (e.g., coalescence temperature analysis) .
    • Empirical Adjustments : Re-optimize solvent parameters in computational models (e.g., COSMO-RS for DMSO interactions) .

Basic: What are the stability profiles and recommended storage conditions for this compound?

  • Stability : Stable for ≥5 years at -20°C in amber vials. Degrades under UV light (λmax 255 nm) or high humidity (>60% RH), forming sulfonic acid byproducts .
  • Storage : Lyophilize and store under argon. Confirm integrity via biannual HPLC analysis (retention time shift >5% indicates degradation) .

Advanced: What strategies are used to study the compound’s biological activity and target interactions?

  • Molecular Docking : AutoDock Vina screens against sulfonamide-binding enzymes (e.g., carbonic anhydrase). Prioritize poses with ΔG < -8 kcal/mol .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ in pH 7.4 buffer (e.g., 0.1 M Tris-HCl) using fluorescence-based substrates .
    • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293 cells after 24-hr exposure .
  • SAR Studies : Modify the 4-fluoro-2-methylbenzenesulfonyl group to assess steric/electronic effects on activity .

Advanced: How can computational modeling guide the design of derivatives with enhanced properties?

  • QSAR Models : Train on logP, polar surface area, and H-bond donors to predict solubility (e.g., Random Forest regression, R² > 0.85) .
  • ADMET Prediction : SwissADME estimates blood-brain barrier permeability (Caco-2 permeability < 5 nm/s) and CYP450 inhibition risks .
  • Crystal Engineering : Mercury (CCDC) analyzes packing motifs to design co-crystals for improved bioavailability .

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